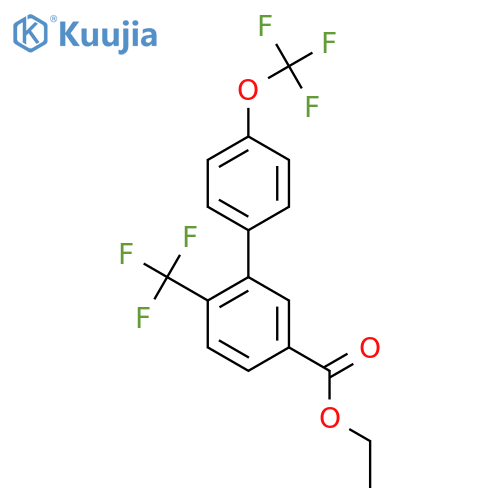

Cas no 1261521-37-2 (Ethyl 4'-(trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-carboxylate)

Ethyl 4'-(trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4'-(trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-carboxylate

-

- インチ: 1S/C17H12F6O3/c1-2-25-15(24)11-5-8-14(16(18,19)20)13(9-11)10-3-6-12(7-4-10)26-17(21,22)23/h3-9H,2H2,1H3

- InChIKey: BDKJQEQZYOSCDO-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=CC(C(=O)OCC)=CC=1C1C=CC(=CC=1)OC(F)(F)F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 9

- 重原子数: 26

- 回転可能化学結合数: 5

- 複雑さ: 468

- 疎水性パラメータ計算基準値(XlogP): 5.8

- トポロジー分子極性表面積: 35.5

Ethyl 4'-(trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011011610-250mg |

Ethyl 4'-(trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-carboxylate |

1261521-37-2 | 97% | 250mg |

$499.20 | 2023-09-03 | |

| Alichem | A011011610-500mg |

Ethyl 4'-(trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-carboxylate |

1261521-37-2 | 97% | 500mg |

$782.40 | 2023-09-03 | |

| Alichem | A011011610-1g |

Ethyl 4'-(trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-carboxylate |

1261521-37-2 | 97% | 1g |

$1490.00 | 2023-09-03 |

Ethyl 4'-(trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-carboxylate 関連文献

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

2. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

Ethyl 4'-(trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-carboxylateに関する追加情報

Ethyl 4'-(trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-carboxylate: A Comprehensive Overview

Ethyl 4'-(trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-carboxylate, with the CAS number 1261521-37-2, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agricultural chemistry, and materials science. This compound is characterized by its unique biphenyl structure, which consists of two phenyl rings connected by a single bond. The presence of trifluoromethoxy and trifluoromethyl substituents at specific positions on the biphenyl framework imparts distinctive electronic and steric properties, making it a valuable molecule for various applications.

The synthesis of Ethyl 4'-(trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-carboxylate involves a series of precise chemical reactions, including nucleophilic substitution, Friedel-Crafts acylation, and esterification. These steps are carefully optimized to ensure high yield and purity. The compound's structure is particularly notable for its biphenyl core, which is a common motif in many bioactive molecules due to its ability to facilitate π-π interactions and modulate physical properties such as solubility and lipophilicity.

Recent studies have highlighted the potential of this compound in the development of novel pesticides. Its trifluoromethyl group contributes to enhanced stability against metabolic degradation, while the trifluoromethoxy group enhances electronic effects that can disrupt target enzymes in pests. These properties make it a promising candidate for controlling agricultural pests without adverse environmental impacts.

In the realm of pharmaceuticals, Ethyl 4'-(trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-carboxylate has shown potential as a lead compound for drug discovery. Researchers have explored its ability to modulate receptor activity, particularly in the context of GPCR signaling. The trifluoromethyl group's electron-withdrawing effect can influence ligand-receptor interactions, making it a valuable tool in designing drugs for conditions such as inflammation and neurodegenerative diseases.

The compound's versatility extends to materials science, where it has been investigated as a precursor for advanced polymers. Its biphenyl structure provides a rigid framework that can enhance the mechanical properties of polymer materials. Additionally, the trifluoromethoxy group introduces fluorine atoms, which can improve thermal stability and resistance to UV degradation.

Ethyl 4'-(trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-carboxylate is also a subject of interest in green chemistry. Its synthesis and applications align with sustainable practices by minimizing waste and utilizing renewable resources. This aligns with global efforts to develop eco-friendly chemical processes.

In conclusion, Ethyl 4'-(trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-carboxylate (CAS No: 1261521-37-2) stands out as a multifaceted compound with significant potential across diverse scientific domains. Its unique structure, combined with cutting-edge research findings, underscores its importance in advancing modern chemistry and its applications.

1261521-37-2 (Ethyl 4'-(trifluoromethoxy)-6-(trifluoromethyl)biphenyl-3-carboxylate) 関連製品

- 2171783-78-9(3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4-dimethylpentanoic acid)

- 2171869-03-5(2-(1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}cyclopropyl)acetic acid)

- 891125-01-2(N-5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-ylthiophene-2-carboxamide)

- 2022261-06-7(2-(3-Fluoro-5-methoxyphenyl)azepane)

- 2102410-05-7(Methyl 3-ethynylcyclopentane-1-carboxylate)

- 1934777-43-1(4-chloro-6-methoxyquinolin-2-amine)

- 859133-97-4((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one)

- 20807-28-7(H-Ala-Phe-Gly-Oh)

- 1361736-60-8(6,2',3',6'-Tetrachlorobiphenyl-3-ethanone)

- 2649013-59-0(5-(2-isocyanatoethyl)-4-methyl-1H-imidazole)